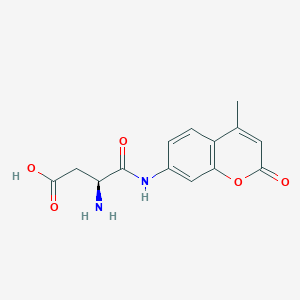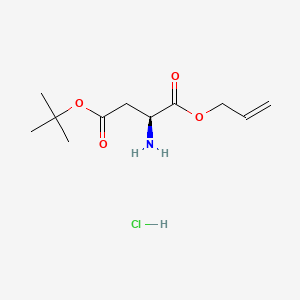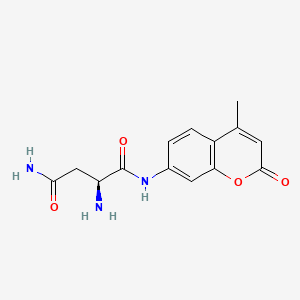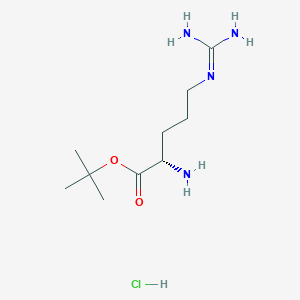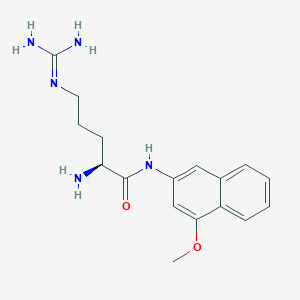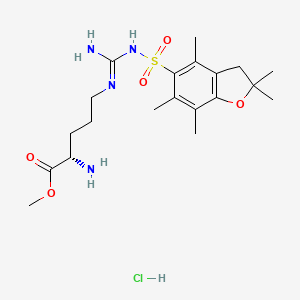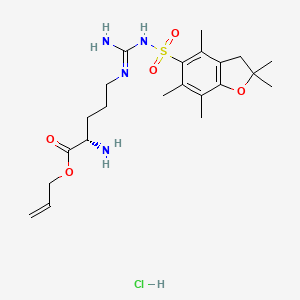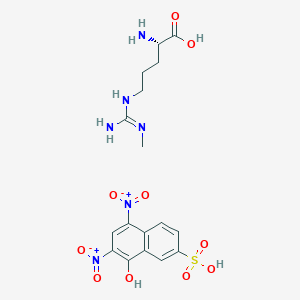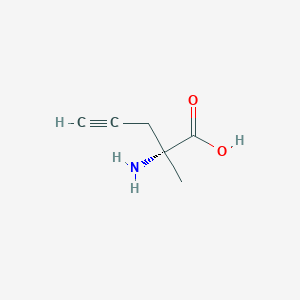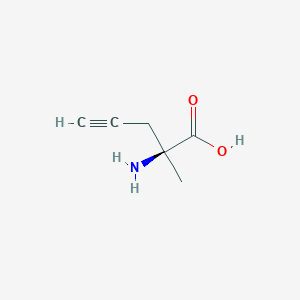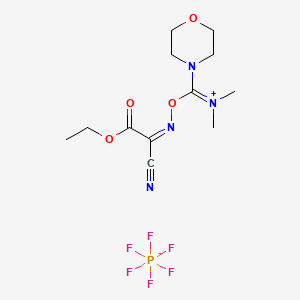
Comu
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
COMU is synthesized by reacting ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with dimethylaminomorpholine and hexafluorophosphate. The reaction typically occurs in an organic solvent such as dichloromethane or N,N-dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic reaction but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for peptide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
COMU primarily undergoes coupling reactions, specifically amide bond formation. It reacts with carboxylic acids and amines to form amide bonds, releasing morpholine as a byproduct.
Common Reagents and Conditions
The common reagents used with this compound include carboxylic acids and amines. The reactions are typically carried out in organic solvents such as dichloromethane or N,N-dimethylformamide at room temperature .
Major Products Formed
Applications De Recherche Scientifique
COMU is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used for the synthesis of peptides and other amide-containing compounds.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Used in the synthesis of therapeutic peptides and proteins.
Industry: Employed in the large-scale production of peptides for pharmaceuticals and research.
Mécanisme D'action
COMU functions by activating the carboxyl group of carboxylic acids, making them more reactive towards nucleophilic attack by amines. This activation is facilitated by the formation of an active ester intermediate, which then reacts with the amine to form the amide bond . The presence of the morpholino group enhances the solubility, stability, and reactivity of this compound, making it a highly efficient coupling reagent .
Comparaison Avec Des Composés Similaires
Similar Compounds
COMU is often compared with other peptide coupling reagents such as HATU, HBTU, and TBTU. These compounds also facilitate amide bond formation but differ in their efficiency, stability, and safety profiles .
Uniqueness of this compound
This compound stands out due to its higher solubility, stability, and lower racemization rates compared to benzotriazole-based reagents like HATU and HBTU . Additionally, this compound is non-explosive and less likely to cause allergic reactions, making it a safer alternative .
Propriétés
IUPAC Name |
[[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1/b14-10-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDHNZNLPKYHCN-DZOOLQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC(=[N+](C)C)N1CCOCC1)/C#N.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F6N4O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659200 | |
| Record name | {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075198-30-9 | |
| Record name | {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Comu?
A1: The molecular formula of this compound is C12H20N5O4PF6, and its molecular weight is 445.3 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided research papers do not delve into detailed spectroscopic characterization of this compound, information regarding its structure can be found in chemical databases such as PubChem and ChemSpider.
Q3: How stable is this compound in commonly used peptide synthesis solvents?
A3: this compound exhibits limited hydrolytic stability in dimethylformamide (DMF) [, , ]. Research has shown that its stability after 24 hours in DMF is only 14% [].
Q4: Are there any alternative solvents where this compound shows improved stability?
A4: Yes, this compound demonstrates significantly higher stability in solvents like γ-valerolactone (GVL) and acetonitrile (ACN). After 24 hours, its stability in GVL and ACN is 88% and 89%, respectively [].
Q5: What are the main applications of this compound?
A5: this compound is primarily utilized as a coupling reagent in both solution-phase and solid-phase peptide synthesis. Its primary function is to facilitate the formation of amide bonds between amino acids during peptide chain elongation [, , ].
Q6: How does the performance of this compound compare to other commonly used coupling reagents?
A6: While this compound offers advantages like high solubility and a water-soluble byproduct, its coupling efficiency in in situ neutralization Boc-SPPS has been observed to be lower than that of HBTU and HCTU, especially when using polystyrene-based resins [].
Q7: Are there any specific advantages of using this compound over other coupling reagents?
A7: this compound possesses several advantages that make it a desirable alternative to conventional benzotriazole-based coupling reagents:
- Higher Solubility: this compound exhibits enhanced solubility in a variety of organic solvents, simplifying reaction setups and potentially improving reaction kinetics [, ].
- Water-Soluble Byproduct: The byproduct generated during the coupling reaction is water-soluble, allowing for easier purification of the synthesized peptides [].
- Colorimetric Reaction Monitoring: The color change accompanying the reaction with this compound can be utilized to monitor the progress of the coupling reaction visually [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




